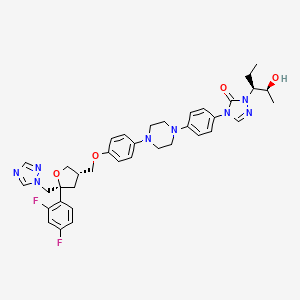

4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one

Vue d'ensemble

Description

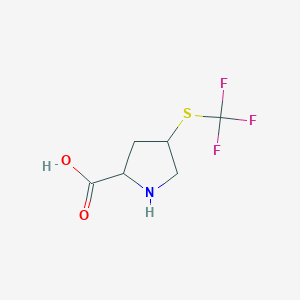

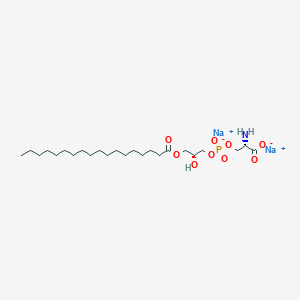

4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C37H42F2N8O4 and its molecular weight is 700.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Prevention of Invasive Fungal Infections

Posaconazole is effective in preventing invasive fungal infections (IFIs) among immunocompromised patients, particularly those with hematologic malignancies and recipients of allogenic hematopoietic stem cell transplantation . It has been associated with a significantly lower risk of IFIs as compared to other antifungal agents .

Treatment of Invasive Aspergillosis

Posaconazole is used as an alternative treatment for invasive aspergillosis in patients who are intolerant of, or whose disease is refractory to, other antifungals . It is also a first-line antifungal agent for prophylaxis of various life-threatening invasive fungal diseases .

Treatment of Fusarium Infections

Posaconazole is used for the treatment of Fusarium infections, a type of serious fungal infection that can affect the skin, eye, and nails, particularly in immunocompromised individuals .

Treatment of Zygomycosis

Treatment of Candida Auris Infections

Posaconazole, in combination with HIV protease inhibitors, atazanavir and saquinavir, exhibits potent activity against Candida auris in vitro and in vivo . This combination effectively inhibits the biofilm formation of C. auris, which plays a significant role in nosocomial outbreaks of life-threatening invasive candidiasis .

Antifungal Prophylaxis

Posaconazole is a first-line antifungal agent for prophylaxis of various life-threatening invasive fungal diseases . It is deployed for antifungal therapy and was recently found to be non-inferior to voriconazole for the primary treatment of invasive aspergillosis .

Mécanisme D'action

Posaconazole, also known as All-(S)-(+)-posaconazole or UNII-YW6B6CX7QN, is a triazole antifungal drug used to treat invasive infections by Candida species and Aspergillus species in severely immunocompromised patients .

Target of Action

Posaconazole’s primary target is the cytochrome P-450 dependent enzyme, sterol 14α-demethylase , found in fungi . This enzyme plays a crucial role in the biosynthesis of sterols, which are key components of the fungal cell membrane .

Mode of Action

Posaconazole exerts its antifungal activity by blocking the sterol 14α-demethylase . It binds to the heme cofactor located on the enzyme, thereby inhibiting the enzyme’s activity . This blockage prevents the conversion of lanosterol to ergosterol, a principal sterol in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the fungal cell membrane’s integrity, leading to fungal cell death .

Biochemical Pathways

The blockage of sterol 14α-demethylase disrupts the biosynthesis of ergosterol . Ergosterol is vital for maintaining the fluidity and integrity of the fungal cell membrane. Its depletion leads to the accumulation of 14α-methyl sterols, which alters the cell membrane’s properties and functions, resulting in fungal cell death .

Pharmacokinetics

The oral suspension was the first released formulation, but it showed erratic absorption profiles . Posaconazole exposure was found to be significantly influenced by food and many gastrointestinal conditions, including pH and motility . As a result, low posaconazole plasma concentrations were obtained in large groups of patients . These issues urged the development of the subsequently marketed delayed-release tablet and intravenous formulation, which proved to be associated with higher and more stable exposure profiles . Both new formulations require a loading dose on day 1 to achieve high posaconazole concentrations more quickly .

Result of Action

The inhibition of ergosterol synthesis by posaconazole leads to the disruption of the fungal cell membrane . This disruption results in the leakage of cellular contents, impaired cellular processes, and ultimately, fungal cell death .

Action Environment

Posaconazole’s action can be influenced by various environmental factors. For instance, its absorption is significantly influenced by food and many gastrointestinal conditions, including pH and motility . Therefore, posaconazole should be administered with a full meal whenever possible, to ensure optimal absorption . Furthermore, inhibitors or inducers of the clearance pathways may affect posaconazole plasma concentrations .

Propriétés

IUPAC Name |

4-[4-[4-[4-[[(3S,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGOYPUPXAKGKH-NTAUFNCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5C[C@@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one | |

CAS RN |

1246391-73-0 | |

| Record name | Posaconazole, all-(S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246391730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POSACONAZOLE, ALL-(S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW6B6CX7QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)

![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)

![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)